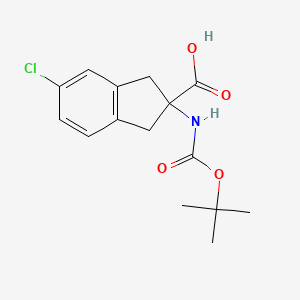

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

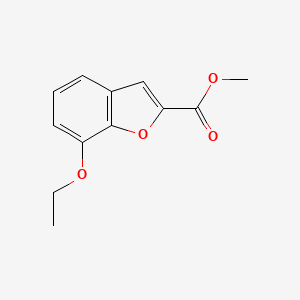

2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid (Boc-Cl-Ind) is an important compound in organic synthesis, with a variety of applications in research and industry. Boc-Cl-Ind can be used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic products. It is an important building block for the synthesis of a variety of complex molecules, including indoles, indanones, and indanols. Boc-Cl-Ind is also an important starting material for the synthesis of heterocyclic compounds, such as triazoles, oxazoles, and pyrroles.

科学的研究の応用

Peptide Synthesis

The Boc group in 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is commonly used in peptide synthesis to protect the amino group. This protection is crucial to prevent unwanted side reactions during the coupling of amino acids. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and elongation of the peptide chain .

Medicinal Chemistry

In medicinal chemistry, the Boc-protected amino acid can be used to create diverse libraries of compounds for drug discovery. The chloro and carboxylic acid functionalities present in the compound provide additional points of chemical reactivity for further derivatization, which is essential for the synthesis of novel molecules with potential therapeutic effects .

Green Chemistry

The Boc group is also significant in green chemistry applications. It can be introduced in a chemoselective manner without the need for harsh solvents or catalysts, aligning with the principles of sustainable and eco-friendly chemical practices .

Organic Synthesis

In organic synthesis, the Boc-protected amino acid serves as a versatile building block. It can be incorporated into larger structures, and its protecting group can be removed post-synthesis without affecting other sensitive functional groups in the molecule .

Bioconjugation

The compound can be used in bioconjugation techniques where the carboxylic acid group is used to link peptides or other molecules to various surfaces or carriers. This is particularly useful in the development of targeted drug delivery systems .

Chemical Biology

In chemical biology, the Boc-protected amino acid can be used to study protein-protein interactions. By incorporating it into peptides, researchers can investigate the binding affinities and specificity of proteins, which is fundamental in understanding biological processes and designing inhibitors .

作用機序

Target of Action

The boc group (tert-butyloxycarbonyl) is commonly used in organic chemistry for the protection of amines , suggesting that this compound may interact with amine-containing molecules or pathways.

Mode of Action

The Boc group in the compound provides protection for the amine group during reactions . This protection is crucial as it prevents the amine from reacting undesirably with other reagents in the reaction mixture. The Boc group can be removed under acidic conditions, releasing the protected amine .

Biochemical Pathways

The boc group’s role in protecting amines suggests that this compound could be involved in biochemical pathways where amine protection is required, such as peptide synthesis .

Pharmacokinetics

The boc group is known to be stable under most conditions, which could potentially enhance the compound’s bioavailability .

Result of Action

The primary result of the action of 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid is the protection of amines during reactions, preventing them from undesired interactions . This protection can be crucial in complex organic synthesis, such as peptide synthesis, where protecting groups are often needed.

Action Environment

The action of the Boc group is influenced by the pH of the environment. It is stable under basic and neutral conditions but can be removed under acidic conditions . Therefore, the efficacy and stability of 2-(Boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid can be influenced by the pH of the environment.

特性

IUPAC Name |

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-9-4-5-11(16)6-10(9)8-15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVWELCPNMCVLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123872 |

Source

|

| Record name | 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427501-69-6 |

Source

|

| Record name | 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427501-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

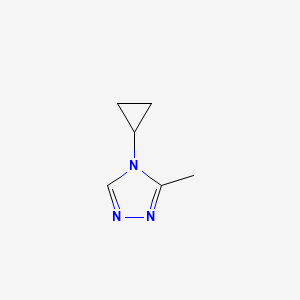

![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)

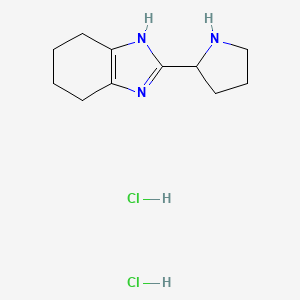

![2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride](/img/structure/B1375742.png)

![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)

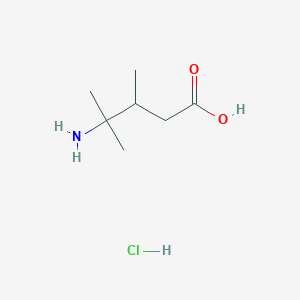

![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)